2-(3-Methylsulfonylaminophenyl)phenol

Description

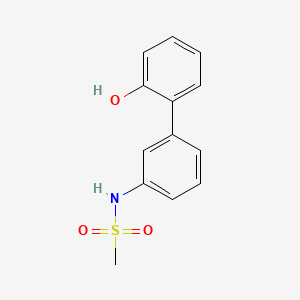

2-(3-Methylsulfonylaminophenyl)phenol (C₁₃H₁₃NO₃S, MW: 263.31 g/mol) is a biphenyl derivative featuring a phenol group at the 2-position and a 3-methylsulfonylaminophenyl substituent.

Properties

IUPAC Name |

N-[3-(2-hydroxyphenyl)phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-18(16,17)14-11-6-4-5-10(9-11)12-7-2-3-8-13(12)15/h2-9,14-15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZEQBUUOZHUJDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20683632 | |

| Record name | N-(2'-Hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20683632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261889-92-2 | |

| Record name | N-(2'-Hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20683632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylsulfonylaminophenyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a nucleophile. For instance, the reaction of 3-methylsulfonylaminobenzene with phenol under basic conditions can yield the desired product. The reaction typically requires a strong base such as sodium hydroxide or potassium carbonate and is conducted at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more scalable and efficient methods. One such method is the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent. This method is advantageous due to its mild reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylsulfonylaminophenyl)phenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in phenols can be oxidized to form quinones.

Electrophilic Aromatic Substitution: The aromatic ring in phenols is highly reactive towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride.

Electrophilic Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

Major Products

Oxidation: Quinones.

Reduction: Hydroquinones.

Electrophilic Substitution: Nitro, sulfonyl, and halogenated phenols.

Scientific Research Applications

2-(3-Methylsulfonylaminophenyl)phenol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2-(3-Methylsulfonylaminophenyl)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group in phenols can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress responses and modulate cellular signaling pathways .

Comparison with Similar Compounds

Sulfonamide/Sulfone Derivatives

Example Compound: 2-[(3-Aminophenyl)sulfonyl]ethanol (C₈H₁₁NO₃S, MW: 217.24 g/mol)

- Structural Differences: Unlike the target compound, this derivative has an ethanol group instead of a phenol and lacks the methylsulfonylamino substituent.

Phenolic Schiff Bases

Example Compound: (E)-2-{[2-(2-Hydroxyethylamino)ethyl-imino]methyl}phenol (C₁₁H₁₆N₂O₂, MW: 208.26 g/mol)

- Structural Differences: Contains an imine (–C=N–) and hydroxyethylamino group instead of the sulfonamide.

- Hydrogen Bonding : Forms intramolecular O–H∙∙∙N and intermolecular N–H∙∙∙O bonds, stabilizing its crystal lattice. The target compound’s sulfonamide may exhibit stronger hydrogen bonding due to the polar –SO₂ group.

- Applications : Schiff bases act as ligands for transition metals (e.g., V, Cu) , while the target compound’s sulfonamide could favor coordination via the –SO₂ group.

Pyrazole-Containing Phenols

Example Compound: 2-(5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl)phenol (C₂₇H₁₉N₃O₄, MW: 449.46 g/mol)

- Structural Differences: Incorporates a pyrazole ring and nitrophenoxy group, contrasting with the target’s sulfonamide.

- Physicochemical Properties: The nitro group increases molecular weight and thermal stability (mp: 474 K) , whereas the methylsulfonylamino group may enhance solubility in polar solvents.

Phenol Esters

Example Compounds: Benzophenone esters (e.g., 4-Nitrobenzophenone ester, C₈H₇NO₄, MW: 181.15 g/mol)

- Functional Group Contrast : Esters (–COOR) are hydrolytically labile compared to sulfonamides, which are more stable under physiological conditions.

- Applications : Esters are used in polymer science , while sulfonamides are favored in drug design due to metabolic stability.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Hydrogen Bonding: The sulfonamide group in this compound likely forms stronger intermolecular interactions than phenolic esters or amines, enhancing crystal packing and thermal stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.